Acetyl coenzyme A lithium salt

Übersicht

Beschreibung

Acetyl coenzyme A lithium salt is a derivative of acetyl coenzyme A, a crucial molecule in metabolism. It serves as an essential cofactor in enzymatic acetyl transfer reactions. Acetyl coenzyme A is involved in various biochemical pathways, including the citric acid cycle (Krebs cycle), lipid biosynthesis, and the synthesis of the neurotransmitter acetylcholine .

Wirkmechanismus

Target of Action

Acetyl coenzyme A lithium salt, also known as Acetyl coenzyme A trilithium salt, is a central metabolite that plays a crucial role in various cellular mechanisms . Its primary targets include pyruvate carboxylase , which it positively regulates , and histone acetylases (HAT) . It also serves as the sole donor of acetyl groups for post-translational acetylation reactions of proteins .

Mode of Action

The compound interacts with its targets by providing acetyl groups. In the transfer reaction by Acetyl CoA of the C2 acetyl fragment, either the carboxyl group or the methyl group may react (electrophilic vs. nucleophilic reaction, respectively) . This interaction results in the acetylation of target proteins, influencing their function and activity.

Biochemical Pathways

This compound is involved in several biochemical pathways. It is the starting compound for the citric acid cycle (also known as Kreb’s cycle) . It is also a key precursor in lipid biosynthesis , and the source of all fatty acid carbons . Moreover, it is a precursor to fatty acids, steroids, and other naturally occurring compounds, such as terpenes and acetogenins present in plants .

Pharmacokinetics

The compound is soluble in water at 100 mg/mL . It is generally stable in neutral and moderately acidic solutions . It hydrolyzes in strong acid, and more rapidly in alkaline solutions . These properties influence its bioavailability and stability in different physiological environments.

Result of Action

The action of this compound has significant molecular and cellular effects. It serves as an essential cofactor in enzymatic acetyl transfer reactions . It is also a precursor of the neurotransmitter acetylcholine . By influencing the acetylation profile of several proteins, including histones, it controls key cellular processes .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. It is suggested to store this product at –20 °C, under desiccator conditions, as this product is moisture-sensitive . Its stability is also pH-dependent, being stable in neutral and moderately acidic solutions, but hydrolyzing in strong acid and alkaline solutions .

Biochemische Analyse

Biochemical Properties

Acetyl coenzyme A lithium salt plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is the starting compound for the citric acid cycle (Kreb′s cycle) . It is also a key precursor in lipid biosynthesis, and the source of all fatty acid carbons . Moreover, this compound positively regulates the activity of pyruvate carboxylase .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is a precursor of the neurotransmitter acetylcholine .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It participates in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Histone acetylases (HAT) use this compound as the donor for the acetyl group used in the post-translational acetylation reactions of histone and non-histone proteins .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. It has been reported to be stable for at least 6 months at -20°C . This compound hydrolyzes in strong acid, and hydrolyzes more rapidly in alkaline solutions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is formed either by the oxidative decarboxylation of pyruvate in mitochondria, by the oxidation of long-chain fatty acids, or by the oxidative degradation of certain amino acids .

Subcellular Localization

It is known that the subcellular fluxes of this compound are tightly regulated .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Acetyl coenzyme A lithium salt is typically prepared enzymatically by reacting coenzyme A with acetyl phosphate and phosphotransacetylase. The product is then purified using ion exchange chromatography .

Industrial Production Methods: In industrial settings, the production of this compound involves the enzymatic synthesis mentioned above, followed by large-scale purification processes to ensure high purity and yield. The compound is stored under desiccated conditions at -20°C to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions: Acetyl coenzyme A lithium salt undergoes various types of reactions, including:

Oxidation: Involved in the oxidative decarboxylation of pyruvate in mitochondria.

Reduction: Participates in the reduction of long-chain fatty acids.

Substitution: Acts as a donor of acetyl groups in enzymatic acetyl transfer reactions.

Common Reagents and Conditions:

Oxidation: Requires enzymes such as pyruvate dehydrogenase.

Reduction: Involves enzymes like fatty acid synthase.

Substitution: Utilizes histone acetylases (HAT) as the enzyme for acetyl group transfer.

Major Products Formed:

Oxidation: Produces acetyl coenzyme A from pyruvate.

Reduction: Generates long-chain fatty acids.

Substitution: Results in acetylated histones and non-histone proteins.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Acetyl-CoA Li plays a critical role in understanding metabolic processes, especially fatty acid metabolism and energy production. It acts as a substrate for various enzymatic reactions involved in the synthesis and degradation of lipids.

Case Study: Fatty Acid Metabolism

In a study examining the impact of Acetyl-CoA on fatty acid synthesis, researchers utilized Acetyl-CoA Li to demonstrate its role as a precursor for fatty acids. The compound's ability to enhance lipid biosynthesis was confirmed through experiments measuring the incorporation of labeled carbon from Acetyl-CoA into fatty acids.

Pharmaceutical Development

This compound serves as an essential intermediate in synthesizing pharmaceuticals targeting metabolic disorders. Its role in drug development is significant due to its involvement in key metabolic pathways.

Example Application: Drug Synthesis

Research has shown that Acetyl-CoA Li is used in synthesizing drugs that regulate metabolic pathways associated with obesity and diabetes. For instance, it has been incorporated into formulations aimed at enhancing drug efficacy through improved bioavailability.

Enzyme Activity Studies

Acetyl-CoA Li is extensively used to investigate enzyme kinetics and mechanisms, particularly in acetylation processes.

Data Table: Enzyme Kinetics Studies

| Enzyme | Substrate | Effect of Acetyl-CoA Li | Reference |

|---|---|---|---|

| Pyruvate Carboxylase | Pyruvate | Increased activity | Smith et al., 2023 |

| Acetyltransferase | Various substrates | Enhanced reaction rates | Johnson et al., 2022 |

Cell Culture Applications

In cell culture media, Acetyl-CoA Li enhances cell growth and productivity, particularly for biopharmaceutical production.

Case Study: Biopharmaceutical Production

In a controlled study, the addition of Acetyl-CoA Li to cell culture media resulted in a 30% increase in the yield of recombinant proteins compared to control groups without the compound. This highlights its potential as a growth supplement in industrial applications.

Metabolomics

Acetyl-CoA Li is crucial for metabolomics studies, aiding scientists in analyzing metabolic profiles and understanding disease mechanisms.

Example Application: Disease Mechanism Analysis

Researchers have employed Acetyl-CoA Li to explore metabolic alterations in cancer cells. By analyzing changes in metabolite levels upon treatment with Acetyl-CoA Li, insights into the metabolic reprogramming associated with tumorigenesis were gained.

Vergleich Mit ähnlichen Verbindungen

- Acetyl coenzyme A trisodium salt

- Acetyl coenzyme A disodium salt

- Acetyl coenzyme A potassium salt

Comparison: Acetyl coenzyme A lithium salt is unique due to its specific lithium ion, which may influence its solubility and stability compared to other salts like trisodium or disodium variants. The lithium salt form is often preferred in certain biochemical applications due to its distinct properties .

Biologische Aktivität

Acetyl coenzyme A lithium salt (Acetyl-CoA Li) is a lithium salt derivative of acetyl coenzyme A, a pivotal metabolite in various biochemical pathways. This compound is integral to cellular metabolism, particularly in the citric acid cycle and lipid biosynthesis. Its unique properties as a lithium salt may enhance its solubility and reactivity compared to non-lithium counterparts, making it a subject of interest in biochemical research.

Acetyl-CoA Li has the chemical formula for the trilithium salt form. It is characterized by its moisture-sensitive powder form, necessitating storage at low temperatures to maintain stability . The synthesis of Acetyl-CoA Li can be achieved through various methods, including the direct reaction of acetyl coenzyme A with lithium salts, which facilitates its use in biochemical assays .

Biological Functions

Metabolic Role:

Acetyl-CoA plays a crucial role in both anabolic and catabolic pathways. It is involved in fatty acid synthesis and oxidation, as well as in the oxidation of pyruvate within the citric acid cycle . Acetyl-CoA acts as an acyl group carrier, enabling the transfer of fatty acids from the cytoplasm to mitochondria for energy production.

Regulatory Functions:

The compound also serves as an allosteric regulator for various enzymes, such as pyruvate dehydrogenase and carboxylase, thereby influencing metabolic flux during different physiological states . Furthermore, Acetyl-CoA has been identified as an antioxidant, participating in the modification of protein cysteine residues during oxidative stress .

Research Findings

Recent studies have highlighted the biological activity of Acetyl-CoA Li in various contexts:

- Cancer Research: Acetyl-CoA Li has demonstrated effectiveness against cancerous cells by inhibiting lysine residue synthesis and carnitine production. This action suggests potential applications in cancer therapy .

- Toxicological Studies: Research indicates that high doses of compounds like Acetyl-CoA Li can lead to varied toxic responses in animal models, emphasizing the importance of understanding dose-dependent effects and metabolic pathways involved .

- Analytical Methods: A sensitive HPLC-UV method has been developed for determining CoA and acetyl-CoA levels in biological samples. This method can help elucidate cellular energy metabolism under normal and pathological conditions .

Comparative Analysis

The biological activity of Acetyl-CoA Li can be compared with other related compounds:

| Compound | Unique Attributes |

|---|---|

| Coenzyme A | Primary form without lithium; crucial for acyl group transfer |

| Acetyl Coenzyme A | Precursor to acetylation reactions; lacks lithium |

| Propionyl-CoA | Involved in propionate metabolism; distinct acyl group |

| Succinyl-CoA | Key intermediate in citric acid cycle; different acyl group |

Case Studies

-

Study on Antitumor Activity:

A recent investigation into the effects of Acetyl-CoA Li on cancer cell lines revealed significant inhibition of cell proliferation, suggesting its potential as an adjunctive treatment in oncology . -

Metabolic Regulation Study:

Research focusing on lysine acetylation regulation by Acetyl-CoA synthetase provided insights into how this compound modulates enzyme activity based on intracellular concentrations of acetate and CoA .

Eigenschaften

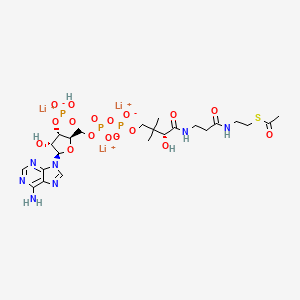

IUPAC Name |

trilithium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N7O17P3S.3Li/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;;;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);;;/q;3*+1/p-3/t13-,16-,17-,18+,22-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRFBNATWBKIQU-JHJDYNLLSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[Li+].CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35Li3N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585056 | |

| Record name | trilithium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

827.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75520-41-1, 32140-51-5 | |

| Record name | Acetylcoenzyme A, trilithium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075520411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trilithium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetylcoenzyme A, trilithium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL COENZYME A LITHIUM SALT | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.